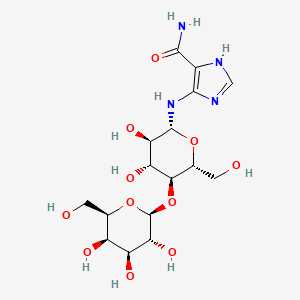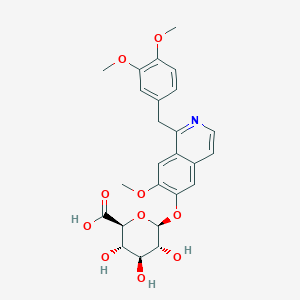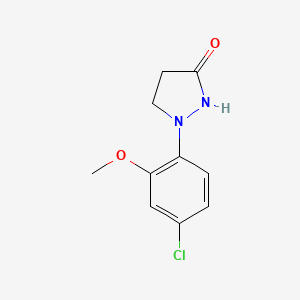
1-(4-Chloro-2-methoxyphenyl)pyrazolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-2-methoxyphenyl)pyrazolidin-3-one is a heterocyclic compound that belongs to the class of pyrazolidinones This compound is characterized by the presence of a pyrazolidinone ring substituted with a 4-chloro-2-methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-methoxyphenyl)pyrazolidin-3-one can be synthesized through several methods. One common approach involves the reaction of arylhydrazine hydrochloride with 3-chloro-2,2-dimethylpropionyl chloride in the presence of a base such as pyridine . The reaction is typically carried out at temperatures ranging from 0°C to 100°C to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions as described above. The process may be optimized for efficiency and cost-effectiveness, with considerations for solvent recovery, waste management, and product purification.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Chloro-2-methoxyphenyl)pyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinone derivatives.
Reduction: Reduction reactions can yield different substituted pyrazolidinones.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazolidinones.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-2-methoxyphenyl)pyrazolidin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in research to understand its interactions with biological targets and its effects on cellular processes.
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-2-methoxyphenyl)pyrazolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chloro-2-methoxyphenyl)pyrazolidin-3-one can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)pyrazolidin-3-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-(4-Methoxyphenyl)pyrazolidin-3-one: Lacks the chloro group, which can influence its chemical properties and applications.
The presence of both the chloro and methoxy groups in this compound makes it unique and potentially more versatile in its applications.
Eigenschaften
Molekularformel |
C10H11ClN2O2 |
|---|---|
Molekulargewicht |
226.66 g/mol |
IUPAC-Name |
1-(4-chloro-2-methoxyphenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C10H11ClN2O2/c1-15-9-6-7(11)2-3-8(9)13-5-4-10(14)12-13/h2-3,6H,4-5H2,1H3,(H,12,14) |
InChI-Schlüssel |
FILHZWZUBGTMDR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)Cl)N2CCC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



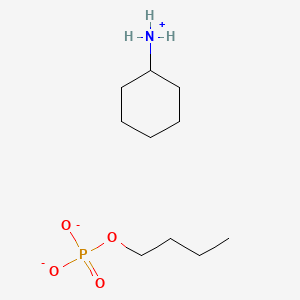
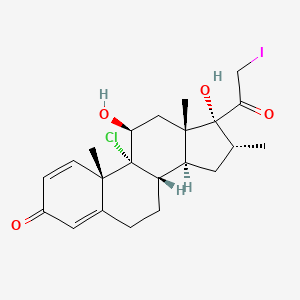
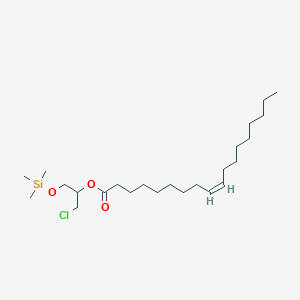
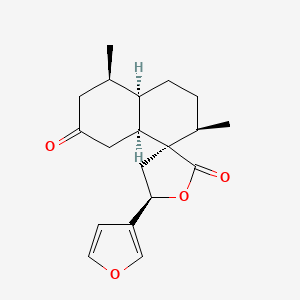
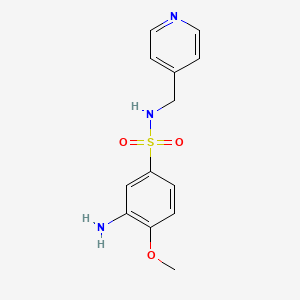
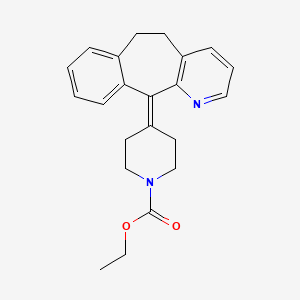
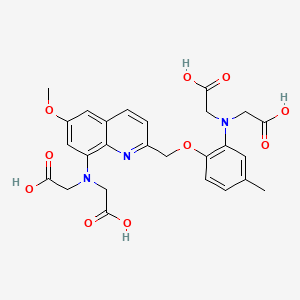
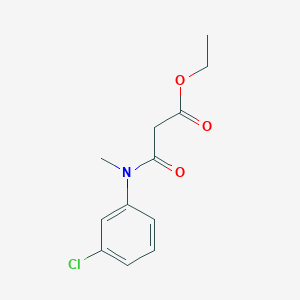

![1-[5-(4-chlorophenyl)thiophen-2-yl]-N-methylmethanamine](/img/structure/B13850015.png)

